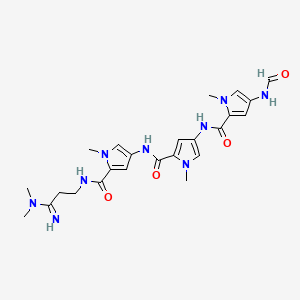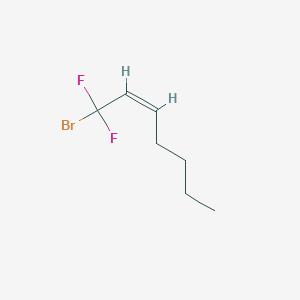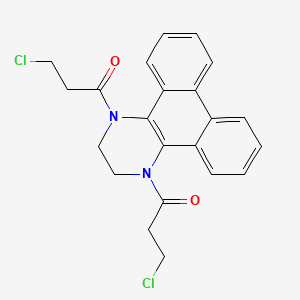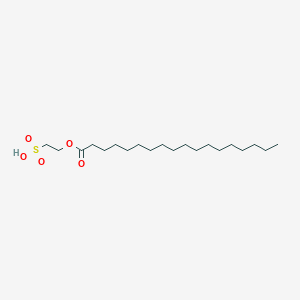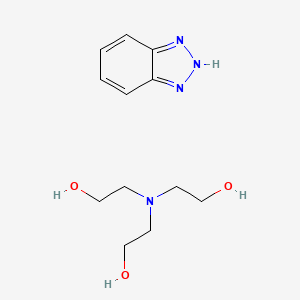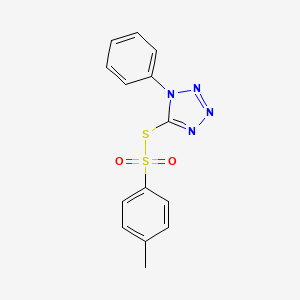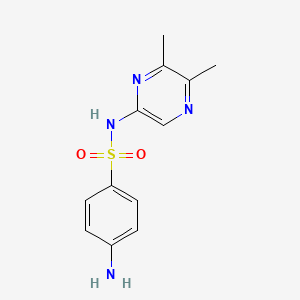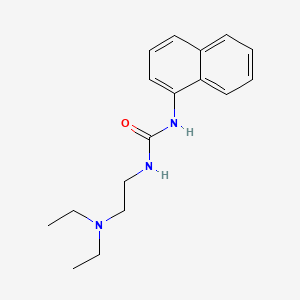
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride is a chemical compound with the molecular formula C24H30ClOPSi. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its ability to act as a reactant in various chemical reactions, making it a valuable tool in the field of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride in benzene at gentle reflux for 18 hours. Upon cooling, the resulting phosphonium salt can be recovered by filtration and purified by triturating with diethyl ether, yielding the product in 94% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include aldehydes, ketones, and various nucleophiles.
Major Products
The major products formed from reactions involving this compound include alkenes (from Wittig reactions) and substituted phosphonium salts (from nucleophilic substitution reactions) .
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium group can stabilize negative charges, facilitating the formation of carbon-carbon bonds in Wittig reactions. The trimethylsilyl group provides steric protection, enhancing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
- (Chloromethyl)triphenylphosphonium chloride
Uniqueness
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride is unique due to the presence of the trimethylsilyl group, which provides steric protection and enhances its reactivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules, where selectivity and reactivity are crucial .
Eigenschaften
Molekularformel |
C24H31ClOPSi+ |
|---|---|
Molekulargewicht |
430.0 g/mol |
IUPAC-Name |
triphenyl(2-trimethylsilylethoxymethyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1; |
InChI-Schlüssel |
NEUMNYXEDIPGJD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


